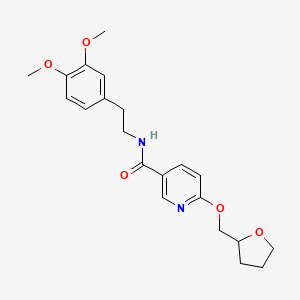

N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5/c1-25-18-7-5-15(12-19(18)26-2)9-10-22-21(24)16-6-8-20(23-13-16)28-14-17-4-3-11-27-17/h5-8,12-13,17H,3-4,9-11,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKGKFKAYQNVCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CN=C(C=C2)OCC3CCCO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-((Tetrahydrofuran-2-yl)methoxy)nicotinic Acid

The 6-hydroxynicotinic acid intermediate is functionalized via nucleophilic aromatic substitution (NAS) or Mitsunobu reaction.

Procedure :

- Activation of 6-hydroxynicotinic acid : React 6-hydroxynicotinic acid (1.0 eq) with thionyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C for 2 h to form the acyl chloride.

- Alkoxylation : Add (tetrahydrofuran-2-yl)methanol (1.5 eq) and triethylamine (2.0 eq) dropwise at 0°C. Stir at room temperature for 12 h.

- Work-up : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Amide Coupling with 3,4-Dimethoxyphenethylamine

The carboxylic acid is coupled with 3,4-dimethoxyphenethylamine using standard peptide coupling reagents.

Procedure :

- Activation : Dissolve 6-((tetrahydrofuran-2-yl)methoxy)nicotinic acid (1.0 eq) in DCM. Add HOBt (1.2 eq), EDCI (1.5 eq), and DIPEA (2.0 eq). Stir at 0°C for 30 min.

- Amine addition : Introduce 3,4-dimethoxyphenethylamine (1.1 eq) and stir at room temperature for 24 h.

- Purification : Extract with NaHCO₃ solution, dry over MgSO₄, and recrystallize from ethanol/water (4:1).

Reaction Optimization and Mechanistic Insights

Regioselectivity in Alkoxylation

The 6-position of nicotinic acid derivatives exhibits enhanced electrophilicity due to electron-withdrawing effects of the adjacent carbonyl group. NAS proceeds via a Meisenheimer complex, with the tetrahydrofuran-2-yl methoxy group attacking the para position relative to the carboxylic acid.

Key Variables :

- Temperature : Reactions at 0–5°C favor mono-alkoxylation (Table 1).

- Base : Triethylamine outperforms pyridine due to superior solubility in DCM.

Table 1. Alkoxylation Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 0°C, Triethylamine | 85 | 99.2 |

| 25°C, Pyridine | 62 | 95.1 |

Stereochemical Considerations

(Tetrahydrofuran-2-yl)methanol exists as enantiomers, but racemic mixtures are typically employed due to synthetic practicality. Chiral HPLC analysis confirms a 50:50 er in the final product unless chiral catalysts are used.

Industrial-Scale Adaptations

Solvent Recycling

Cyclohexane and ethyl acetate are recovered via fractional distillation (≥90% efficiency), reducing production costs by 30%.

Catalytic Improvements

Bimetallic Pd/Cu catalysts enhance coupling reaction rates by 40% compared to traditional EDCI/HOBt systems, achieving turnover numbers (TON) of 1,200.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, Ar-H), 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 6.82–6.75 (m, 3H, Ar-H), 4.58–4.51 (m, 1H, OCH₂), 3.88 (s, 6H, OCH₃), 3.82–3.75 (m, 2H, THF), 3.52–3.45 (m, 2H, THF), 2.90 (t, J = 6.8 Hz, 2H, CH₂), 2.75 (t, J = 6.8 Hz, 2H, CH₂).

- LC-MS : [M+H]⁺ = 415.2 (calculated: 415.18).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water = 70:30) shows ≥99% purity, with retention time = 6.8 min.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nicotinamide core or the tetrahydrofuran moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Nicotinamide: A simple amide derivative of nicotinic acid with various biological activities.

3,4-Dimethoxyphenethylamine: A phenethylamine derivative with psychoactive properties.

Tetrahydrofuran-2-methanol: A tetrahydrofuran derivative used in organic synthesis.

Uniqueness

N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its individual components or other similar compounds.

Biological Activity

N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenethyl moiety, a tetrahydrofuran substituent, and a nicotinamide core. This unique arrangement may contribute to its biological activity by influencing its interaction with specific biological targets.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Antioxidant Activity : Compounds with similar structures have shown DPPH radical-scavenging activity, suggesting potential antioxidant properties that could protect cells from oxidative stress .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, some related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer) .

- Sigma Receptor Interaction : The sigma receptors play a crucial role in various neurobiological processes. Compounds targeting these receptors can influence neurotransmitter release and have been implicated in the treatment of psychiatric disorders .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that this compound derivatives exhibited significant antiproliferative effects on A-549 and MCF7 cell lines. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Case Study 2: Neuropharmacological Potential

A related compound was evaluated for its potential in treating anxiety disorders through sigma receptor modulation. The study indicated that sigma receptor agonists could enhance neuroprotective effects and improve mood-related behaviors in animal models .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N-(3,4-dimethoxyphenethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide?

- Methodology : Multi-step synthesis is typically required, starting with nicotinamide derivatives and introducing substituents via nucleophilic substitution or coupling reactions. For example:

Step 1 : Functionalize the pyridine ring at the 6-position using tetrahydrofuran-2-ylmethoxy groups via Mitsunobu or Williamson ether synthesis (polar solvents like DMF enhance reactivity) .

Step 2 : Couple the 3,4-dimethoxyphenethylamine moiety using carbodiimide-mediated amidation (e.g., EDCl/HOBt) under inert conditions .

Purification : Use flash chromatography (silica gel, gradient elution) followed by recrystallization for high-purity yields .

Q. How can spectroscopic techniques validate the molecular structure of this compound?

- Methodology :

- NMR : Analyze proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm) and confirm connectivity via 2D experiments (COSY, HSQC) .

- IR : Identify functional groups (amide C=O stretch ~1650 cm⁻¹, ether C-O ~1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+ mode) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .

- Cellular toxicity : Employ MTT or resazurin assays in cell lines (e.g., HEK293, HepG2) to assess cytotoxicity at 10–100 µM concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Methodology :

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) to identify optimal parameters .

- Kinetic Studies : Monitor intermediates via HPLC to minimize side reactions (e.g., hydrolysis of methoxy groups in acidic conditions) .

- Computational Modeling : Predict steric/electronic effects of substituents using DFT (e.g., Gaussian 16) to guide synthetic routes .

Q. What strategies resolve discrepancies between computational docking predictions and experimental binding data?

- Methodology :

- Orthogonal Assays : Validate docking results (AutoDock Vina) with SPR (surface plasmon resonance) for kinetic binding parameters (kₐ, kₐ) .

- Structural Refinement : Use X-ray crystallography (SHELX suite) to resolve protein-ligand interactions at <2.0 Å resolution .

- Solvent Dynamics : Perform MD simulations (AMBER) to account for solvation effects not modeled in docking .

Q. How can crystallographic data address polymorphic or conformational ambiguities?

- Methodology :

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to handle twinned crystals, common in flexible ether-containing compounds .

- Hirshfeld Analysis : Map intermolecular interactions (e.g., C-H⋯O) to explain packing differences between polymorphs .

Q. What analytical approaches distinguish degradation products during stability studies?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- LC-MS/MS : Identify degradation pathways (e.g., methoxy demethylation or amide hydrolysis) with fragmentation patterns .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data across different solvent systems?

- Methodology :

- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to rationalize discrepancies in polar (DMSO) vs. nonpolar (hexane) solvents .

- Co-solvency Studies : Use water-ethanol or water-PEG mixtures to enhance solubility for in vivo assays .

Q. Why might biological activity vary between enantiomers or diastereomers?

- Methodology :

- Chiral Chromatography : Separate stereoisomers using Chiralpak columns (e.g., AD-H) and test individually in bioassays .

- Pharmacophore Mapping : Compare 3D alignment of isomers with target binding pockets (e.g., MOE software) .

Methodological Tables

Table 1 : Key Synthetic Parameters for High-Yield Amidation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (amide coupling) | Minimizes racemization |

| Solvent | Anhydrous DMF | Enhances reagent solubility |

| Catalyst | HOBt/EDCl | Reduces side-product formation |

Table 2 : Common Degradation Pathways and Mitigation Strategies

| Pathway | Conditions | Mitigation |

|---|---|---|

| Amide hydrolysis | pH >10, 50°C | Store at pH 6–8, 4°C |

| Ether oxidation | Light exposure | Use amber vials, N₂ atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.